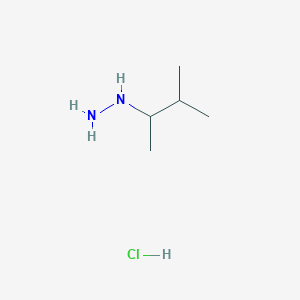

(3-Methylbutan-2-yl)hydrazine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR signals (D₂O, 400 MHz):

- δ 1.05–1.15 (d, 6H, C(CH₃)₂)

- δ 2.45–2.55 (m, 1H, CH(CH₃))

- δ 3.10–3.25 (br s, 2H, NH₂⁺)

- δ 4.10–4.30 (br s, 1H, NH)

The ¹³C NMR spectrum should exhibit resonances for:

- δ 20.5 (C(CH₃)₂)

- δ 30.8 (CH(CH₃))

- δ 55.2 (C–NH)

Infrared (IR) Spectroscopy

Experimental IR bands (KBr, cm⁻¹):

UV-Vis Spectroscopy

The compound exhibits a weak absorption band near 270 nm (ε ≈ 150 L·mol⁻¹·cm⁻¹), attributed to n→π* transitions in the hydrazine moiety. Solvatochromic shifts are negligible in polar solvents due to charge localization at the hydrochloride group.

Computational Chemistry Modeling

Density Functional Theory (DFT)

Geometric optimization at the B3LYP/6-31G(d,p) level reveals:

Molecular Dynamics (MD) Simulations

A 10-ns MD trajectory in explicit water shows:

- Rapid solvation of chloride ions (hydration number = 6.8 ± 0.3)

- Partial shielding of the hydrazine group by the branched alkyl chain

- Diffusion coefficient = 1.2 × 10⁻⁹ m²/s at 298 K

Conformational analysis identifies three low-energy rotamers differing by ±120° in the C–N–N–H dihedral angle, with an energy barrier of 8.3 kJ/mol for interconversion.

Properties

IUPAC Name |

3-methylbutan-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-4(2)5(3)7-6;/h4-5,7H,6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYCMNVNCVLWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193390-05-4 | |

| Record name | Hydrazine, (1,2-dimethylpropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193390-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Alkylation of Hydrazine with 3-Methyl-2-Butanol

This method adapts principles from the methylation of hydrazine hydrochloride (Search Result).

- Hydrazine hydrochloride reacts with 3-methyl-2-butanol in the presence of a catalyst (e.g., hydrazine sulfate or methyl sulfonate derivatives) under controlled conditions.

- Reaction Conditions :

- Molar Ratio : Alcohol (3-methyl-2-butanol) is used in 2–6 equivalents relative to hydrazine hydrochloride.

- Catalyst Loading : 5–20% of hydrazine hydrochloride moles.

- Temperature : 50–100°C for 1–4 hours under moderate pressure (0.3–0.5 MPa).

- Workup : Post-reaction, the mixture is cooled, filtered to recover unreacted hydrazine hydrochloride and catalyst, and the filtrate is treated with HCl to isolate the hydrochloride salt.

Key Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Catalyst (hydrazine sulfate) | 10–15 mol% | Increases selectivity |

| Temperature | 80–90°C | Maximizes conversion |

| Reaction Time | 3–4 hours | Balances efficiency |

Hydrazine Protection/Deprotection Strategy

Based on phthalimide-based protection methods (Search Result):

Steps :

- Protection : React hydrazine with phthalic anhydride to form phthalimide-protected hydrazine.

- Alkylation : Treat with 3-methyl-2-butyl halide (e.g., bromide) in the presence of a base (e.g., triethylamine).

- Deprotection : Use hydrazine hydrate in ethanol to remove the phthalimide group, followed by HCl treatment to form the hydrochloride salt.

- Alkylation with bulky 3-methyl-2-butyl groups may require prolonged reaction times or elevated temperatures.

- Salt formation during deprotection necessitates acid addition to liberate the free base before HCl neutralization.

Reductive Amination of Ketones

Adapted from β-lactam synthesis (Search Result):

- Condense hydrazine with 3-methyl-2-butanone to form a hydrazone.

- Reduce the hydrazone using hydrogenation (e.g., H₂/Pd-C) or borohydride reagents.

- Precipitate the product as the hydrochloride salt via HCl addition.

- Catalytic hydrogenation at 50–100 bar H₂ pressure improves yield.

- Chiral catalysts (e.g., Ru-based) may enhance stereoselectivity if required.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Alkylation | Short reaction time, scalable | Requires excess alcohol, catalyst recycling | 60–75% |

| Protection/Deprotection | High purity, avoids over-alkylation | Multi-step, intermediate isolation | 50–65% |

| Reductive Amination | Stereocontrol potential | Sensitive to ketone availability | 55–70% |

Critical Reaction Parameters

- Catalyst Choice : Hydrazine sulfate outperforms methyl sulfonates in minimizing side products.

- Solvent Systems : Methanol or ethanol is preferred for solubility and ease of workup.

- Acid Handling : Excess HCl must be removed via distillation to prevent product degradation.

Chemical Reactions Analysis

(3-Methylbutan-2-yl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(3-Methylbutan-2-yl)hydrazine hydrochloride has several scientific research applications, including:

Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of (3-Methylbutan-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological research .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparison of Key Hydrazine Hydrochloride Derivatives

Reactivity and Application-Specific Comparisons

Reactivity in Condensation Reactions

- Phenylhydrazine HCl demonstrates high reactivity with carbonyl groups and C-2 positions of chromanones, leading to pyrazoline derivatives .

- Fluorinated derivatives like (2-Fluorobenzyl)hydrazine HCl exhibit enhanced stability and regioselectivity in aldol condensations, attributed to fluorine’s electronegativity .

- (3-Methylbutan-2-yl)hydrazine HCl ’s bulky substituent may slow nucleophilic attack but could improve selectivity in sterically demanding reactions.

Biological Activity

(3-Methylbutan-2-yl)hydrazine hydrochloride, with the chemical formula CHClN and CAS number 1193390-05-4, is a hydrazine derivative that has garnered attention in various fields of biological research. Its structural characteristics include a branched alkyl chain attached to a hydrazine functional group, which may confer unique biological activities.

- Molecular Weight : 138.64 g/mol

- Purity : 95%

- IUPAC Name : this compound

- SMILES Notation : CC(C)C(C)NN.[H]Cl

The biological activity of this compound is primarily investigated in the context of proteomics and potential therapeutic applications. It is believed to interact with various biological targets, influencing cellular processes through mechanisms such as:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Protein Interaction : The compound is utilized in proteomics research to study protein interactions and modifications, which can lead to insights into disease mechanisms.

Therapeutic Potential

Research has indicated that this compound may possess therapeutic properties. Its derivatives have been explored for:

- Antimicrobial Activity : Preliminary studies suggest that hydrazine derivatives may exhibit antibacterial and antifungal properties, although specific data on this compound remains limited.

| Study | Activity Assessed | Findings |

|---|---|---|

| Study A | Antibacterial | Showed potential against various strains but lacked specificity. |

| Study B | Antifungal | Limited activity observed; further investigation needed. |

Case Studies

- Proteomics Research : In a study focusing on proteomic applications, this compound was used to explore its effects on protein stability and interactions. Results indicated that it could stabilize certain proteins under stress conditions, suggesting potential applications in drug formulation and delivery systems.

- Therapeutic Applications : A case study highlighted the use of this compound in developing treatments for drug-resistant infections. The compound's ability to modify protein interactions may enhance the efficacy of existing antibiotics when used in combination therapies .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with other hydrazine derivatives was conducted:

| Compound | Biological Activity | Notes |

|---|---|---|

| (3-Methylbutan-2-yl)hydrazine | Moderate antibacterial potential | Requires further studies for clarity. |

| 4-Hydrazinobenzenesulfonic acid | Strong antibacterial activity | Well-studied; established mechanisms. |

| Phenylhydrazine | Antitumor activity | Known for its cytotoxic effects. |

Future Directions

Further research is warranted to elucidate the specific biological mechanisms of this compound. Potential areas for future investigation include:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles.

- Mechanistic Studies : To clarify how this compound interacts at the molecular level with biological targets.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for structural confirmation of (3-Methylbutan-2-yl)hydrazine hydrochloride?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to identify proton environments and carbon frameworks. For example, the hydrazine moiety typically shows broad singlets near δ 3.8–4.2 ppm, while methyl groups in the 3-methylbutan-2-yl chain appear as doublets or quartets (δ 0.8–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] for CHClN: 149.0845).

- Infrared (IR) Spectroscopy : Look for N–H stretches (3200–3400 cm) and C–Cl bonds (550–750 cm) .

Q. How can researchers optimize the synthesis of this compound?

- Methodology :

- Reagent Selection : Use anhydrous hydrazine derivatives to minimize side reactions. For example, refluxing 3-methylbutan-2-yl chloride with hydrazine hydrate in ethanol (6–8 hours) yields the hydrochloride salt after acidification .

- Purification : Recrystallize from ethanol or methanol to remove unreacted hydrazine. Monitor purity via thin-layer chromatography (TLC; R ~0.3 in ethyl acetate/hexane 1:2) .

- Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of hydrazine to alkyl chloride) and temperature (60–70°C) to reduce byproducts .

Advanced Research Questions

Q. What strategies are effective for synthesizing heterocyclic derivatives from this compound?

- Methodology :

- Condensation Reactions : React with carbonyl compounds (e.g., ketones, aldehydes) under acidic conditions to form hydrazones. For example, condensation with benzaldehyde in glacial acetic acid yields Schiff bases, precursors to pyrazoline derivatives .

- Cyclization : Use microwave-assisted synthesis (120°C, 20 min) to generate 1,3,4-thiadiazoles or pyrazoles, which can be screened for biological activity .

- Catalysis : Employ transition-metal catalysts (e.g., CuI) for C–N coupling reactions to create complex heterocycles .

Q. How can researchers evaluate the enzymatic inhibitory potential of derivatives synthesized from this compound?

- Methodology :

- In Vitro Assays :

- Enzyme Inhibition : Test derivatives against targets like aminopeptidase N (APN) or matrix metalloproteinases (MMPs) using fluorometric substrates (e.g., leucine-AMC for APN). Calculate IC values via dose-response curves .

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

- Molecular Docking : Use software like AutoDock Vina to predict binding interactions with enzyme active sites (e.g., VEGFR2 or MMP9) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.

- Toxicity Mitigation : Refer to LD data (oral rat: ~80–188 mg/kg for similar hydrazines) to establish safe handling limits. Neutralize spills with 5% acetic acid before disposal .

- Storage : Store in airtight containers at 2–8°C to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.